molecular formula C8H5BrF2N2 B14045642 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-

Cat. No.: B14045642
M. Wt: 247.04 g/mol
InChI Key: KYMPSSVNCHIJKW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancers .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves several synthetic routes. One common method includes the Madelung synthesis, which involves the cyclization of N-aryl amidines with α-haloketones under basic conditions . Another method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-5-1-2-12-8-4(5)3-6(13-8)7(10)11/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMPSSVNCHIJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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